N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(8-14-4-2-1-3-5-14)21-11-15-9-20(24)22(12-15)16-6-7-17-18(10-16)26-13-25-17/h1-7,10,15H,8-9,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCUPEQTPPILGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide typically involves multiple steps:
Starting Materials: : The synthesis begins with benzo[d][1,3]dioxole, pyrrolidin-3-one, and phenylacetic acid derivatives.
Formation of Intermediate: : The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction.
Cyclization: : The intermediate undergoes cyclization to form the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated synthesis processes, such as continuous flow chemistry, which allows for precise control over reaction conditions and increased yield.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide can undergo various chemical reactions:
Oxidation: : This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be performed using reagents such as lithium aluminium hydride to reduce specific functional groups within the molecule.
Substitution: : It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Molecular Scaffolding: : Used as a core structure in the design and synthesis of new chemical entities for drug discovery.
Biology
Enzyme Inhibition: : Explored for its potential to inhibit specific enzymes related to disease pathways.
Medicine
Pharmacological Potential: : Investigated for its therapeutic effects in treating various conditions, including cancer, inflammation, and neurodegenerative diseases.
Industry
Material Science:
Mechanism of Action
The mechanism of action of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide is multi-faceted and involves interactions with specific molecular targets:
Molecular Targets: : May target enzymes or receptors that play key roles in disease pathways.
Pathways Involved: : The compound can modulate signaling pathways, influencing cellular processes such as apoptosis, proliferation, or inflammation.
Comparison with Similar Compounds
The following analysis compares N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogues with Benzo[d][1,3]dioxol-5-yl Moieties
2.1.1. 2-(Benzo[d][1,3]dioxol-5-yl)-N-substituted-2-oxoacetamides (4p–4u)
These derivatives share the benzodioxole core but replace the pyrrolidinone ring with a ketone-acetamide system. Key differences include:
- Synthesis : Prepared via silver-catalyzed decarboxylative acylation of isocyanides, yielding α-ketoamides .
- Rf Values : All exhibit Rf values of 0.30–0.35 in hexane/EtOAC (7:3 or 8:2), indicating moderate polarity comparable to the target compound .
- Biological Potential: The 4-methoxyphenyl (4p) and furan-2-ylmethyl (4u) substituents suggest applications in anti-inflammatory or antimicrobial studies, though specific data are unavailable .
Comparison Table
2.1.2. N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28)
- Structure: Replaces the pyrrolidinone with a benzimidazole-methylbenzyl group.
- Synthesis : Coupling of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with a benzimidazole intermediate (84% yield) .
- Activity : Acts as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, highlighting the benzodioxole-acetamide scaffold’s role in enzyme targeting .
Pyrrolidine-Based Analogues
2.2.1. (2R,3R,4S)-4-(Benzo[d][1,3]dioxol-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)pyrrolidine-3-carboxylic Acid (ABT-627)
- Structure: Features a pyrrolidine-carboxylic acid core with a dibutylamino-acetamide side chain.
- Synthesis : Hydrogenation of nitro esters with Raney nickel, followed by substitution with N,N-dibutylbromoacetamide .
- Relevance: Demonstrates the importance of stereochemistry (2R,3R,4S) in biological activity, suggesting that the target compound’s pyrrolidinone stereochemistry may critically influence efficacy .
Thiosemicarbazone Derivatives
2.3.1. N-(4)-(Benzo[d][1,3]dioxol-5-yl)thiosemicarbazide Derivatives
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action related to this compound, drawing from various research sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate amine and acetic acid derivatives. The synthetic route often includes several steps such as condensation reactions and purification processes to yield the final product with high purity.
Anticancer Activity
Recent studies have shown that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For example, research indicated that derivatives with similar structures demonstrated cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 3.94 mM to 9.12 mM against Hep3B liver cancer cells, indicating a strong potential for further development as anticancer agents .
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| 2a | Hep3B | 3.94 |
| 2b | Hep3B | 9.12 |
The mechanism of action appears to involve the induction of cell cycle arrest at the G2-M phase, leading to apoptosis in cancer cells .
Antioxidant Activity
This compound has also been evaluated for its antioxidant capabilities. In vitro tests using the DPPH radical scavenging assay showed promising results, suggesting that this compound may help mitigate oxidative stress by neutralizing free radicals .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of benzodioxole derivatives. For instance, compounds similar to this compound displayed effective antibacterial activity against various pathogens. The minimum inhibitory concentrations (MICs) were determined in studies assessing their efficacy against bacteria such as Xanthomonas oryzae .
| Pathogen | MIC (µg/mL) |
|---|---|
| Xanthomonas oryzae | 156.7 |
| Xanthomonas axonopodis | 230.5 |
Study on Hepatocellular Carcinoma
In a recent study focusing on hepatocellular carcinoma (HCC), compound 2a was found to significantly inhibit cell proliferation and induce apoptosis in Hep3B cells. Flow cytometry analysis revealed that treatment with this compound led to a marked decrease in the G1 phase population and an increase in sub-G1 phase cells, indicating apoptosis .
Antioxidant Mechanism Investigation
Another investigation assessed the antioxidant activity through various assays and found that N-(benzo[d][1,3]dioxole) derivatives could effectively reduce oxidative stress markers in cellular models. This suggests potential therapeutic applications in diseases characterized by oxidative damage .
Q & A
How can researchers optimize the synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide to improve yield and purity?
Basic Research Question
Methodological Answer:
Synthesis optimization requires stepwise adjustments to reaction parameters. For example:
- Step 1: Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates like the pyrrolidinone ring .
- Step 2: Optimize solvent systems (e.g., DMF or THF) to enhance solubility of the benzo[d][1,3]dioxole moiety and minimize side reactions .
- Step 3: Employ coupling reagents such as HATU or EDCI for amide bond formation, with triethylamine as a base to neutralize byproducts .
- Step 4: Monitor reaction progress using TLC or HPLC to isolate intermediates and ensure purity ≥95% before proceeding .
What advanced analytical techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the integration of protons in the benzo[d][1,3]dioxole (δ 6.7–7.1 ppm) and pyrrolidinone (δ 2.5–3.5 ppm) groups. - COSY and HSQC can resolve overlapping signals .
- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion peak (e.g., [M+H]) with <5 ppm error .
- X-ray Crystallography: Resolve stereochemistry of the pyrrolidinone ring if racemization is suspected during synthesis .
How can researchers investigate the biological activity of this compound against target proteins?
Advanced Research Question
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., kinase or GPCR) and measure binding affinity (K) of the compound in real time .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during ligand-protein interactions to assess thermodynamic driving forces .
- Cellular Assays: Use HEK293 or HeLa cells transfected with fluorescent reporters to evaluate functional activity (e.g., inhibition of NF-κB or MAPK pathways) .
What strategies can resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Advanced Research Question
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma stability (via LC-MS/MS), metabolic half-life (using liver microsomes), and blood-brain barrier permeability (MDCK-MDR1 assay) to identify bioavailability limitations .
- Metabolite Identification: Use HRMS to detect phase I/II metabolites that may reduce active compound concentration .
- Dose-Response Refinement: Adjust dosing regimens in animal models based on allometric scaling from in vitro IC values .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
Advanced Research Question
Methodological Answer:
- Core Modifications: Replace the 5-oxopyrrolidin-3-yl group with a piperidinone or morpholine ring to alter steric and electronic properties .
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -CF) to the phenylacetamide moiety to improve target binding via hydrophobic interactions .
- In Silico Docking: Use Schrödinger Suite or AutoDock Vina to predict binding poses and prioritize derivatives with lower ΔG values .
What experimental approaches can address discrepancies in reported purity vs. biological activity?
Advanced Research Question
Methodological Answer:
- Orthogonal Purity Analysis: Combine HPLC (for organic impurities), ICP-MS (for heavy metals), and Karl Fischer titration (for water content) to validate purity claims .
- Bioassay Replication: Test the compound in multiple cell lines (e.g., A549, MCF-7) and with independent protein batches to rule out batch-specific variability .
- Forced Degradation Studies: Expose the compound to heat, light, and humidity to identify degradation products that may interfere with assays .
How can computational modeling predict the compound’s interaction with off-target proteins?
Advanced Research Question
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate binding to homologous proteins (e.g., COX-2 vs. COX-1) over 100 ns trajectories to assess selectivity .
- Pharmacophore Mapping: Align the compound’s functional groups (e.g., benzo[d][1,3]dioxole’s π-system) with known off-target pharmacophores using MOE or Discovery Studio .
- Machine Learning: Train models on ChEMBL bioactivity data to predict potential off-targets (e.g., cytochrome P450 isoforms) .
What methods validate the regioselectivity of reactions involving the pyrrolidinone ring?
Basic Research Question
Methodological Answer:
- NMR Kinetic Studies: Track reaction intermediates at timed intervals to identify regioselective pathways .
- Isotopic Labeling: Use -labeled starting materials to trace bond formation via NMR or MS .
- DFT Calculations: Compare activation energies of competing reaction pathways using Gaussian or ORCA to predict dominant products .
How can researchers elucidate the compound’s metabolic pathways?
Advanced Research Question
Methodological Answer:
- In Vitro Metabolism: Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors, then analyze metabolites via UPLC-QTOF .
- CYP Inhibition Assays: Test inhibition of CYP3A4, 2D6, and 2C9 isoforms to assess drug-drug interaction risks .
- Reactive Metabolite Screening: Trap electrophilic intermediates with glutathione and detect adducts via HRMS .
What strategies mitigate toxicity risks identified in preclinical studies?
Advanced Research Question
Methodological Answer:
- Ames Test: Evaluate mutagenicity using TA98 and TA100 bacterial strains with/without metabolic activation .
- hERG Binding Assay: Measure IC against the hERG channel using patch-clamp electrophysiology to assess cardiotoxicity .
- Prodrug Design: Mask reactive groups (e.g., acetamide) with enzymatically cleavable moieties (e.g., esterase-sensitive linkers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
